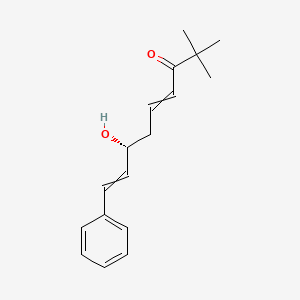
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one can be achieved through several synthetic routes. One common method involves the use of a Grignard reaction, where a phenylmagnesium bromide reacts with a suitable precursor to introduce the phenyl group. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow chemistry techniques. These methods allow for the efficient and consistent production of the compound on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 7-oxo-2,2-dimethyl-9-phenylnona-4,8-dien-3-one.
Reduction: Formation of 7-hydroxy-2,2-dimethyl-9-phenylnonane.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the compound’s double bonds can participate in redox reactions, modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(7S)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one: A stereoisomer with similar chemical properties but different biological activity.
7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one: Lacks the specific stereochemistry of the (7R) form.
2,2-dimethyl-9-phenylnona-4,8-dien-3-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
Uniqueness
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propiedades
Número CAS |
821775-51-3 |
|---|---|
Fórmula molecular |
C17H22O2 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one |
InChI |
InChI=1S/C17H22O2/c1-17(2,3)16(19)11-7-10-15(18)13-12-14-8-5-4-6-9-14/h4-9,11-13,15,18H,10H2,1-3H3/t15-/m1/s1 |
Clave InChI |
QSOCUDXVXYKKRT-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)C(=O)C=CC[C@H](C=CC1=CC=CC=C1)O |
SMILES canónico |
CC(C)(C)C(=O)C=CCC(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


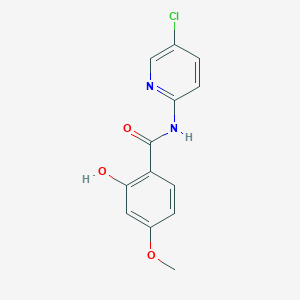
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
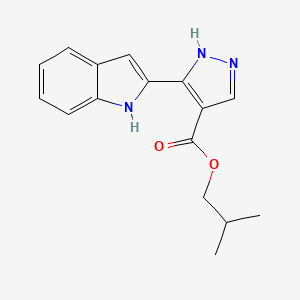
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
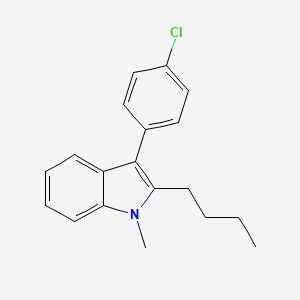
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)
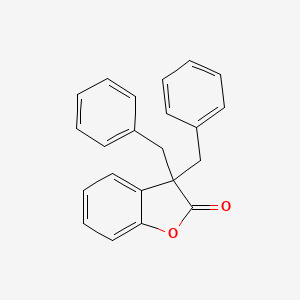
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)
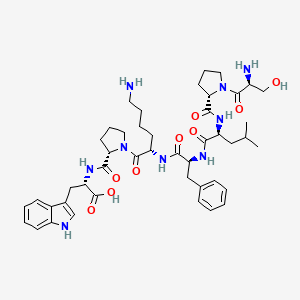
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
